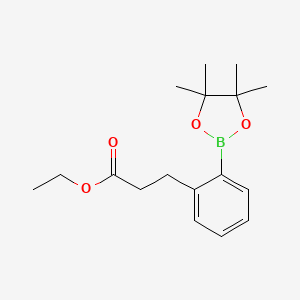

Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

Description

Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS: 935854-36-7) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a phenyl ring substituted with a pinacol boronate ester group and an ethyl propanoate side chain. This compound is valued for its stability under ambient conditions and its role as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and functional materials .

Properties

IUPAC Name |

ethyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-6-20-15(19)12-11-13-9-7-8-10-14(13)18-21-16(2,3)17(4,5)22-18/h7-10H,6,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNHTIVEXCXWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₉BO₄

- Molecular Weight : 228.093 g/mol

- CAS Number : 302577-73-7

- Structure : The compound features a dioxaborolane moiety which is significant in various chemical reactions.

Applications in Organic Synthesis

2.1. Cross-Coupling Reactions

Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is utilized as a boron-containing reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of biaryl compounds and pharmaceuticals .

2.2. Synthesis of Complex Molecules

The compound serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various transformations allows chemists to create diverse functional groups and molecular architectures .

Medicinal Chemistry Applications

3.1. Drug Development

Research indicates that compounds containing dioxaborolane structures exhibit potential biological activity. This compound may play a role in drug development due to its ability to modulate biological pathways .

3.2. Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inhibiting specific cancer cell lines. The incorporation of boron into drug design could enhance the efficacy and selectivity of anticancer agents .

Case Studies

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes, including enzyme inhibition and material cross-linking.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: The boronic acid group can bind to the active sites of enzymes, inhibiting their activity.

Material Cross-Linking: The compound can cross-link polymers, enhancing their mechanical and chemical properties.

Comparison with Similar Compounds

tert-Butyl 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

- Structural Difference : Replaces the ethyl ester with a tert-butyl group.

- Impact :

- Stability : The bulky tert-butyl group enhances steric protection of the boronate ester, improving hydrolytic stability compared to the ethyl analog .

- Molecular Weight : Higher molecular weight (332.24 g/mol vs. ~306 g/mol for ethyl derivative) due to the tert-butyl substituent .

- Applications : Preferred in multi-step syntheses requiring prolonged storage or harsh reaction conditions .

Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate

- Structural Difference: Features a methyl branch at the α-position of the propanoate chain.

- Impact: Steric Effects: The branching may reduce reactivity in cross-coupling due to increased steric hindrance near the boronate group. Synthetic Utility: Used in drug discovery for introducing chiral centers, as seen in analogs like methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-boronate-phenyl)propanoate .

Ethyl 2-Methyl-2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate

- Structural Difference : Incorporates a pyrazole ring linked to the boronate group.

- Biological Activity: Pyrazole-containing analogs are explored as FABP4/5 inhibitors for anti-inflammatory applications .

Ethyl (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate

- Structural Difference : Replaces the phenyl group with an α,β-unsaturated acrylate system.

- Impact :

Reactivity in Cross-Coupling

Biological Activity

Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS No. 490035-79-5) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various biological targets. The dioxaborolane group enhances its ability to participate in biochemical reactions, particularly in enzyme inhibition and modulation of metabolic pathways.

1. Enzyme Inhibition

Research indicates that compounds containing dioxaborolane structures can inhibit enzymes involved in critical metabolic processes. For instance, studies have shown that similar compounds can act as inhibitors of pyruvate dehydrogenase kinase (PDK), which plays a significant role in glucose metabolism and energy production .

2. Antimicrobial Activity

Some derivatives of dioxaborolane have exhibited antimicrobial properties against Gram-negative bacteria. These compounds interfere with bacterial cell wall synthesis and disrupt metabolic functions, leading to bacterial cell death .

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications in treating metabolic disorders and infections.

1. Metabolic Disorders

Inhibition of PDK has been linked to improved insulin sensitivity and glucose uptake in muscle tissues. This makes such compounds candidates for managing conditions like type 2 diabetes .

2. Antibacterial Applications

The compound's ability to inhibit bacterial growth positions it as a potential candidate for developing new antibiotics. Its mechanism of action suggests it could be effective against resistant strains of bacteria .

Case Studies

Several studies have investigated the biological activity of related compounds:

Q & A

Q. What alternative synthetic routes exist, and what are their limitations?

- Methodological Answer :

- Mitsunobu Reaction : Requires stoichiometric Ph₃P/DIAD, costly for large-scale synthesis .

- Direct Borylation : Ir-catalyzed C–H borylation of ethyl 3-phenylpropanoate derivatives, but regioselectivity is challenging .

- Enzymatic Resolution : For enantiopure derivatives, lipases (e.g., Candida antarctica) can resolve racemic mixtures, though yields are moderate (30–50%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.